molecular formula C16H24BFN2O4 B1446063 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid CAS No. 1704063-93-3

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Cat. No.: B1446063
CAS No.: 1704063-93-3
M. Wt: 338.2 g/mol
InChI Key: QXRWLKSRIOUKIL-UHFFFAOYSA-N
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Description

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative that features a piperazine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Fluorophenyl Group: The protected piperazine is then reacted with 4-fluorobenzyl bromide to introduce the fluorophenyl group. This reaction is typically carried out in an organic solvent such as dichloromethane.

    Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved by reacting the intermediate with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Phenyl derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s boronic acid group allows it to form reversible covalent bonds with diols, making it useful in the development of sensors and self-healing materials.

    Biological Research: It can be used to study the interactions between boronic acids and biological molecules, such as enzymes and receptors.

    Industrial Applications: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors, potentially modulating their activity. The fluorophenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid
  • 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-chlorophenylboronic acid
  • 3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-methylphenylboronic acid

Uniqueness

3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications. Additionally, the combination of the boronic acid group and the piperazine ring provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

[4-fluoro-3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(17(22)23)4-5-14(12)18/h4-5,10,22-23H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRWLKSRIOUKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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